molecular formula C14H16N2O B11569596 N-(3-Methoxybenzyl)-1-(pyridin-4-yl)methanamine

N-(3-Methoxybenzyl)-1-(pyridin-4-yl)methanamine

Cat. No.: B11569596
M. Wt: 228.29 g/mol
InChI Key: MVHMWBCMHIZGIV-UHFFFAOYSA-N
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Description

[(3-METHOXYPHENYL)METHYL][(PYRIDIN-4-YL)METHYL]AMINE is an organic compound that features both a methoxyphenyl and a pyridyl group attached to a central amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-METHOXYPHENYL)METHYL][(PYRIDIN-4-YL)METHYL]AMINE typically involves the reaction of 3-methoxybenzyl chloride with 4-pyridylmethylamine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

[(3-METHOXYPHENYL)METHYL][(PYRIDIN-4-YL)METHYL]AMINE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro derivatives of this compound can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, [(3-METHOXYPHENYL)METHYL][(PYRIDIN-4-YL)METHYL]AMINE serves as a building block for the synthesis of more complex molecules. It is used in the development of ligands for catalysis and in the preparation of heterocyclic compounds.

Biology

This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can be used as a lead compound for the development of new pharmaceuticals.

Medicine

In medicinal chemistry, [(3-METHOXYPHENYL)METHYL][(PYRIDIN-4-YL)METHYL]AMINE is investigated for its potential as a therapeutic agent. Its derivatives may exhibit activity against various diseases, making it a candidate for drug development.

Industry

In the materials science industry, this compound can be used in the synthesis of polymers and other materials with specific properties. It may also find applications in the development of sensors and electronic devices.

Mechanism of Action

The mechanism of action of [(3-METHOXYPHENYL)METHYL][(PYRIDIN-4-YL)METHYL]AMINE involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives used.

Comparison with Similar Compounds

Similar Compounds

    [(3-METHOXYPHENYL)METHYL][(PYRIDIN-3-YL)METHYL]AMINE: Similar structure but with the pyridyl group at the 3-position.

    [(3-METHOXYPHENYL)METHYL][(PYRIDIN-2-YL)METHYL]AMINE: Similar structure but with the pyridyl group at the 2-position.

    [(4-METHOXYPHENYL)METHYL][(PYRIDIN-4-YL)METHYL]AMINE: Similar structure but with the methoxy group at the 4-position.

Uniqueness

[(3-METHOXYPHENYL)METHYL][(PYRIDIN-4-YL)METHYL]AMINE is unique due to the specific positioning of the methoxy and pyridyl groups, which can influence its reactivity and interaction with biological targets. This unique arrangement can lead to distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

N-[(3-methoxyphenyl)methyl]-1-pyridin-4-ylmethanamine

InChI

InChI=1S/C14H16N2O/c1-17-14-4-2-3-13(9-14)11-16-10-12-5-7-15-8-6-12/h2-9,16H,10-11H2,1H3

InChI Key

MVHMWBCMHIZGIV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNCC2=CC=NC=C2

Origin of Product

United States

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